1-(furan-2-ylmethyl)-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]piperidine-3-carboxamide
Description
1-(furan-2-ylmethyl)-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]piperidine-3-carboxamide is a complex organic compound that features a furan ring, a pyrimidine ring, and a piperidine ring
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-12-8-16(22)20-15(19-12)9-18-17(23)13-4-2-6-21(10-13)11-14-5-3-7-24-14/h3,5,7-8,13H,2,4,6,9-11H2,1H3,(H,18,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWSOHCAKYCRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)CNC(=O)C2CCCN(C2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]piperidine-3-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the furan-2-ylmethyl intermediate, followed by the introduction of the piperidine ring and the pyrimidine moiety. Common reagents used in these steps include:
Furan-2-carbaldehyde: Used to introduce the furan ring.
Piperidine: Used to form the piperidine ring.
4-methyl-6-oxo-1H-pyrimidine-2-carbaldehyde: Used to introduce the pyrimidine ring.
The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophiles: Ammonia (NH₃) or primary amines for substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid.
Reduction: Dihydropyrimidine derivatives.
Substitution: Piperidine derivatives with various functional groups.
Scientific Research Applications
1-(furan-2-ylmethyl)-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The furan and pyrimidine rings are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-ylmethyl)-N-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide: Lacks the methyl group on the pyrimidine ring.
1-(furan-2-ylmethyl)-N-[(4-oxo-1H-pyrimidin-2-yl)methyl]piperidine-3-carboxamide: Lacks the methyl group on the pyrimidine ring and has a different oxidation state.
Uniqueness
1-(furan-2-ylmethyl)-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]piperidine-3-carboxamide is unique due to the presence of the methyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
